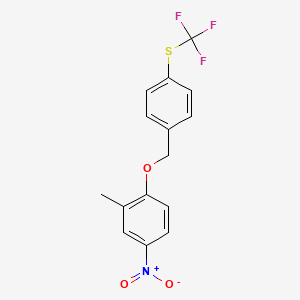

(4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane

Description

Properties

Molecular Formula |

C15H12F3NO3S |

|---|---|

Molecular Weight |

343.3 g/mol |

IUPAC Name |

2-methyl-4-nitro-1-[[4-(trifluoromethylsulfanyl)phenyl]methoxy]benzene |

InChI |

InChI=1S/C15H12F3NO3S/c1-10-8-12(19(20)21)4-7-14(10)22-9-11-2-5-13(6-3-11)23-15(16,17)18/h2-8H,9H2,1H3 |

InChI Key |

MIMYVGGBHGPHLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=C(C=C2)SC(F)(F)F |

Origin of Product |

United States |

Biological Activity

The compound (4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane , also known by its CAS number 106310-21-8, is a synthetic organic compound with potential applications in pharmaceuticals and agriculture. Its structure features a trifluoromethyl group and a nitrophenoxy moiety, which are known to influence biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H10F3NO3S

- Molar Mass : 329.29 g/mol

- Appearance : Orange or yellow crystalline solid

- Melting Point : 61-62 °C

Biological Activity Overview

The biological activity of (4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane can be categorized into several key areas:

- Antimicrobial Activity :

-

Anticancer Properties :

- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it was tested on MCF cells, where it accelerated apoptosis in a dose-dependent manner. The compound's IC50 value was determined to be 25.72 ± 3.95 μM, suggesting moderate cytotoxicity against these cells .

- Antioxidant Activity :

The mechanisms underlying the biological activities of (4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane are multifaceted:

- Inhibition of Enzymatic Activity : The compound interacts with various enzymes involved in cellular processes, potentially disrupting metabolic pathways critical for pathogen survival and proliferation.

- Induction of Apoptosis : The observed anticancer effects may be attributed to the activation of intrinsic apoptotic pathways, which lead to programmed cell death in malignant cells.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of (4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane against multiple bacterial strains, including E. coli and Bacillus subtilis. The compound demonstrated an MIC of 32 mg/mL against E. coli, indicating its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity in Animal Models

In vivo studies involving tumor-bearing mice showed that treatment with this compound significantly suppressed tumor growth compared to control groups. This suggests that the compound may have potential as an adjunct therapy in cancer treatment .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s reactivity and properties can be contextualized by comparing it to the following analogs (Table 1):

Table 1: Key Structural Analogs and Their Features

Physicochemical Properties

- Polarity and Solubility: The nitro and trifluoromethyl groups in the target compound enhance polarity compared to methoxy or methyl analogs . However, its phenoxy methyl group may reduce water solubility relative to smaller substituents (e.g., fluorine ). Sulfone derivatives (e.g., from oxidation of ) exhibit higher polarity and stability than sulfanes.

- Lipophilicity :

- Trifluoromethyl groups increase lipophilicity, favoring membrane permeability in biological applications . The phenethyl chain in further enhances this property.

Q & A

Q. What are the recommended synthetic routes for (4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane?

A multistep synthesis is typically employed:

Phenoxy Intermediate Preparation : React 2-methyl-4-nitrophenol with a methylene donor (e.g., chloromethyl methyl ether) under basic conditions to form the (2-methyl-4-nitrophenoxy)methyl moiety.

Sulfane Group Introduction : Use a cross-electrophile coupling strategy, as demonstrated in similar sulfane syntheses (e.g., coupling aryl halides with sulfonothioates via nickel catalysis under reductive conditions) .

Trifluoromethylation : Introduce the -SCF₃ group via radical trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent, followed by sulfur insertion .

Key Considerations : Optimize reaction stoichiometry and solvent polarity to minimize byproducts.

Q. How can the purity and structural integrity of this compound be validated?

Use orthogonal analytical methods:

- HPLC : Monitor purity (>95% by area normalization) and confirm retention time consistency with standards .

- NMR Spectroscopy : Verify substituent positions (e.g., aromatic protons for nitro/methyl groups, CF₃ singlet at ~110 ppm in ¹⁹F NMR) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, S, and F percentages within ±0.4% of theoretical values.

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of the trifluoromethylsulfane group?

- Temperature Control : Maintain low temperatures (-20°C to 0°C) during trifluoromethylation to suppress radical recombination .

- Catalyst Optimization : Use nickel/ligand systems (e.g., bpy or phenanthroline derivatives) to enhance selectivity in cross-coupling steps .

- Protecting Groups : Temporarily protect the nitro group (e.g., acetylation) to prevent unintended reductions during sulfur insertion .

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in nucleophilic substitutions?

The nitro group at the 4-position deactivates the aromatic ring, reducing electrophilicity at the para position. However, it enhances the leaving-group ability of adjacent substituents (e.g., halides) in SNAr reactions. Computational studies (DFT) can quantify this effect by analyzing LUMO localization and charge distribution .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. The trifluoromethyl group’s hydrophobicity and nitro group’s polarity are critical for ligand-receptor affinity .

- MD Simulations : Assess stability of binding poses over 100-ns trajectories, focusing on hydrogen bonds between the sulfane sulfur and catalytic residues .

Data Contradiction Analysis

Q. If spectral data (e.g., ¹H NMR) conflicts with expected outcomes, what steps should be taken?

Re-examine Synthesis : Confirm reagent purity and reaction time/temperature.

Alternative Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Isomer Analysis : Check for regioisomers (e.g., nitro group migration) via LC-MS/MS .

Literature Comparison : Cross-reference with similar compounds (e.g., methyl(4-(trifluoromethoxy)phenyl)sulfane ).

Stability and Reactivity

Q. What conditions destabilize (4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.